5-Amino-4-hydroxynaphthalene-2-sulphonic acid
Description
5-Amino-4-hydroxynaphthalene-2-sulphonic acid is a naphthalene derivative featuring amino (-NH₂), hydroxy (-OH), and sulfonic acid (-SO₃H) substituents at positions 5, 4, and 2, respectively. This compound is primarily utilized as an intermediate in dye synthesis, particularly for azo dyes, due to its ability to form stable diazo couplings . Its structure is characterized by the interplay of electron-donating (amino, hydroxy) and electron-withdrawing (sulfonic acid) groups, which influence its reactivity and solubility.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-8-3-1-2-6-4-7(16(13,14)15)5-9(12)10(6)8/h1-5,12H,11H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZAOQASYGKUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)N)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188885 | |
| Record name | 5-Amino-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35400-55-6 | |
| Record name | 5-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35400-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-4-hydroxynaphthalene-2-sulphonic acid can be synthesized through the desulfonation of K acid by boiling with zinc dust in an aqueous sodium hydroxide solution . Another method involves the fusion of 1-aminonaphthalene-6,8-disulfonic acid with 50% potassium hydroxide at 200°C .
Industrial Production Methods
Industrial production methods for this compound typically involve the sulfonation of naphthalene derivatives followed by various purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-hydroxynaphthalene-2-sulphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or hydrazine.
Substitution reagents: Such as halogens or sulfonating agents.
Major Products Formed
The major products formed from these reactions include various naphthoquinones, aminonaphthalenes, and sulfonated naphthalene derivatives.
Scientific Research Applications
Scientific Research Applications
- Ecto-5'-Nucleotidase Inhibition: Sulfonic acid compounds, including 6-amino-4-hydroxynaphthalene-2-sulfonic acid, have been identified as efficient inhibitors of ecto-5'-nucleotidases . Ecto-5'-nucleotidase (CD73) is implicated in cancer, and its inhibition is considered a potential approach to cancer therapy . In one study, 6-amino-4-hydroxynaphthalene-2-sulfonic acid demonstrated an IC₅₀ of 1.32 ± 0.09 μM for the human enzyme and 10.4 ± 3.3 μM for the rat enzyme . These inhibitors also showed potential as cytotoxic agents in H157 cancer cell lines, suggesting their further development as anti-cancer compounds .
- Use in Dye Industry: Amino-hydroxy-naphthalene-sulphonic acids can be used either as the diazo component or the coupling component in the dye industry .
- Raw Material for Synthesis: 5-amino-4-hydroxynaphthalene-2-sulphonic acid can be created through the desulfonation of K acid by boiling with zinc dust in aqueous sodium hydroxide solution . It can also be created by the fusion of 1-Aminonaphthalene-6,8-disulfonic acid with 50% potassium hydroxide at 200℃ .
Related Research Areas
- Naphthalene-sulfonic acid derivatives: These derivatives have demonstrated antimalarial potential . The research utilized molecular electronic properties, vibrational assignments, and in-silico molecular docking .
- Magnetic Resonance Imaging: Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxynaphthalene-2-sulphonic acid involves its interaction with various molecular targets and pathways. It plays a role in the regulation of cell survival, cell division, angiogenesis, cell differentiation, and cell migration . The compound functions as a potent mitogen in vitro, influencing fibroblast growth factor pathways .
Comparison with Similar Compounds
Key Differences:
Substituent Positions: The target compound’s substituents (NH₂ at 5, OH at 4, SO₃H at 2) create a distinct electronic environment compared to analogs like 4-Amino-3-hydroxynaphthalene-1-sulphonic acid (NH₂ at 4, OH at 3, SO₃H at 1). These positional variations influence hydrogen bonding, tautomerism, and reactivity . The azo-containing analog (CAS 85480-79-1) incorporates a chlorophenylsulfonyl-azo group, enhancing its utility in high-performance dyes but reducing water solubility .
Solubility and Physical State: 4-Amino-3-hydroxynaphthalene-1-sulphonic acid is noted as a light purple powder suitable for ACS reagent applications, suggesting higher purity standards . The target compound’s solubility is inferred to be moderate due to the single sulfonic acid group, whereas 1,2,4-Aminonaphtholsulfonic acid’s sparing solubility may limit its industrial use .
Applications: The target compound ("M Acid") is critical in synthesizing acid dyes and pigments, whereas 4-Amino-3-hydroxynaphthalene-1-sulphonic acid is employed in reagent-grade chemical processes . Complex analogs with azo groups (e.g., CAS 85480-79-1) are niche dyes requiring specialized purification methods, as noted in HPLC protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-4-hydroxynaphthalene-2-sulphonic acid under laboratory conditions?
- Methodological Answer : The synthesis typically involves sulfonation and amination of naphthalene derivatives. Key variables include temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of sulfonating agents (e.g., sulfuric acid). Factorial design (e.g., 2^k designs) can systematically optimize parameters like catalyst concentration and solvent polarity . For purity, recrystallization in aqueous ethanol is recommended. Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- UV-Vis Spectroscopy : λ_max ≈ 280–320 nm (aromatic and sulfonic acid transitions).
- FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (N-H/O-H stretching) .
- HPLC : C18 column, mobile phase 0.1% TFA in water/acetonitrile (90:10), retention time ~8–10 minutes.
- Elemental Analysis : Theoretical C: 45.8%, H: 3.8%, N: 5.3%, S: 12.2% .
Advanced Research Questions
Q. What strategies exist to resolve contradictions in spectroscopic data when analyzing sulfonic acid derivatives like this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR peaks) may arise from tautomerism or hydration. Approaches include:
- pH-Dependent Studies : Analyze spectral changes at pH 2–12 to identify protonation states .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict tautomeric stability and compare with experimental data .
- Isotopic Labeling : Use deuterated solvents (D₂O) to confirm exchangeable protons in hydroxyl/amino groups .
Q. How can factorial design optimize reaction parameters for sulfonic acid group modifications in naphthalene derivatives?
- Methodological Answer : A 2³ factorial design evaluates factors: temperature (X₁: 70–90°C), catalyst loading (X₂: 0.5–2.0 mol%), and solvent polarity (X₃: water vs. ethanol/water). Responses include yield (%) and purity (HPLC area%). ANOVA identifies significant interactions (e.g., X₁×X₂ for yield optimization). Example results:
| Factor | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| X₁ | 70°C | 90°C | +12% |
| X₂ | 0.5 mol% | 2.0 mol% | +8% |
| X₃ | Water | Ethanol/Water | -5% |
| Optimal conditions: 85°C, 1.5 mol% catalyst, ethanol/water (1:1) . |
Q. What advanced analytical techniques are suitable for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- LC-MS/MS : Track reaction intermediates (e.g., m/z 263 [M-H]⁻ for sulfonic acid adducts).
- XPS : Confirm sulfur oxidation states (S 2p₃/₂ peak at ~168 eV for sulfonate groups) .
- In Situ Raman Spectroscopy : Monitor real-time bond formation (e.g., C-N at 1350 cm⁻¹) under catalytic conditions .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the biological activity of this compound?
- Methodological Answer :
- Dose-Response Studies : Test cytotoxicity (IC₅₀) across multiple cell lines (e.g., HEK293, HeLa) using MTT assays. Compare with literature IC₅₀ values (e.g., 221.66 µg/mL in CAS data) .
- Batch Reproducibility : Synthesize three independent batches and assess activity variance (RSD < 10% acceptable).
- Meta-Analysis : Use PRISMA guidelines to evaluate bias in published datasets, focusing on solvent systems (e.g., DMSO vs. saline) and assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
